4-ethyl-3,5-diphenyl-4H-1,2,4-triazole

thermal rearrangement kinetics reaction mechanism

4-Ethyl-3,5-diphenyl-4H-1,2,4-triazole (C16H15N3) is a trisubstituted 1,2,4-triazole bearing an N4-ethyl group and two phenyl rings at positions 3 and Single-crystal X-ray diffraction establishes a monoclinic space group Cc with unit cell parameters a = 5.616(4) Å, b = 17.511(4) Å, c = 13.778(3) Å, β = 96.30(3)°, and a calculated density of 1.23 g/cm³ for Z = 4. The compound belongs to the 4-alkyl-3,5-diphenyl-4H-1,2,4-triazole series, a subclass noted for thermal rearrangement propensity and varied biological targeting.

Molecular Formula C16H15N3
Molecular Weight 249.31 g/mol
Cat. No. B12046729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-3,5-diphenyl-4H-1,2,4-triazole
Molecular FormulaC16H15N3
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCCN1C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H15N3/c1-2-19-15(13-9-5-3-6-10-13)17-18-16(19)14-11-7-4-8-12-14/h3-12H,2H2,1H3
InChIKeyMAGLLXUHNWKKOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-3,5-diphenyl-4H-1,2,4-triazole – Baseline Physicochemical and Structural Profile for Scientific Procurement


4-Ethyl-3,5-diphenyl-4H-1,2,4-triazole (C16H15N3) is a trisubstituted 1,2,4-triazole bearing an N4-ethyl group and two phenyl rings at positions 3 and 5. Single-crystal X-ray diffraction establishes a monoclinic space group Cc with unit cell parameters a = 5.616(4) Å, b = 17.511(4) Å, c = 13.778(3) Å, β = 96.30(3)°, and a calculated density of 1.23 g/cm³ for Z = 4 [1]. The compound belongs to the 4-alkyl-3,5-diphenyl-4H-1,2,4-triazole series, a subclass noted for thermal rearrangement propensity and varied biological targeting [2]. Its 15N-labelled isotopologue has been employed for mechanistic fragmentation and thermolysis tracing studies [3].

Why Generic 3,5-Diphenyl-1,2,4-Triazoles Cannot Substitute 4-Ethyl-3,5-diphenyl-4H-1,2,4-triazole in Structure–Function-Critical Applications


The N4-ethyl substituent fundamentally alters the compound's reactivity, solid-state packing, and thermal behavior relative to N1-substituted, N4-unsubstituted, or 4-amino congeners. N4-alkyl-3,5-diphenyl-4H-1,2,4-triazoles undergo a unimolecular thermal rearrangement to N1-alkyl isomers with kinetics that depend on the alkyl chain and solvent environment; the 4-ethyl derivative exhibits a concentration-dependent reaction order that shifts from second-order to first-order kinetics in 15-Crown-5 at 330 °C, a behaviour not generalizable across the series [1]. In the solid state, the polar Cc space group and near-orthogonal phenyl ring twist (ca. 44° and 90° out of the triazole plane) generate a net molecular dipole moment not present in centrosymmetric analogues, which directly impacts nonlinear optical and electronic materials suitability [2]. Substituting a 4-amino-3,5-diphenyl-1,2,4-triazole (BZD receptor agonist series, Ki = 2.56 nM for lead 4j) or a 3,5-diphenyl-1H-1,2,4-triazole (MAO-B inhibitor series, IC50 = 2.51 µM for lead 42e) for the 4-ethyl-3,5-diphenyl-4H-1,2,4-triazole scaffold would abrogate the specific electronic, conformational, and reactivity properties that define the latter's value in mechanistic, materials, and labelling applications [3][4].

Quantitative Differentiation Evidence: 4-Ethyl-3,5-diphenyl-4H-1,2,4-triazole vs. Structural Analogs


Thermal Rearrangement Kinetics: Solvent-Dependent Reaction Order Shift Unique to the 4-Ethyl Derivative

The thermal rearrangement of 4-ethyl-3,5-diphenyl-4H-1,2,4-triazole to 1-ethyl-3,5-diphenyl-1H-1,2,4-triazole was studied at 330 °C. In 15-Crown-5, the reaction proceeds via an initial second-order rate law (concentration-dependent reaction order n(c)) that gradually shifts toward a first-order rate law as the reaction progresses, a mixed-order behaviour confirmed by n(c) > n(t). In octadecane, the reaction is very slow by comparison. This contrasts with simpler 4-alkyl homologues, which typically exhibit either clean first-order or clean second-order kinetics without this solvent-dependent mechanistic crossover [1].

thermal rearrangement kinetics reaction mechanism

Crystal Structure: Polar Space Group Cc and Molecular Dipole Moment Absent in Centrosymmetric Triazoles

Single-crystal X-ray diffraction of 4-ethyl-3,5-diphenyl-4H-1,2,4-triazole reveals a monoclinic space group Cc (No. 9) with unit cell parameters a = 5.616(4) Å, b = 17.511(4) Å, c = 13.778(3) Å, β = 96.30(3)°, Z = 4, and a calculated density of 1.23 g/cm³. The phenyl rings are twisted ~44° and ~90° relative to the triazole plane, and C–N bonds within the heterocycle show asymmetry (C1–N2 shorter than C1–N1), indicating incomplete π-delocalization. The polar space group and molecular packing produce a net dipole moment, in stark contrast to centrosymmetric triazole derivatives such as 3,5-diphenyl-4H-1,2,4-triazole (DHT), which crystallizes in a centrosymmetric space group (reported for DHT: P21/c) and lacks a bulk dipole [1].

crystal engineering nonlinear optics X-ray diffraction

Cross-Over Mechanistic Probe: 4-Ethyl Derivative as the Definitive Substrate for Triazolium Triazolate Intermediate Trapping

In cross-over thermolysis experiments at elevated temperature, a mixture of 4-ethyl-3,5-diphenyl-4H-1,2,4-triazole and 3,5-bis(4-methylphenyl)-4-propyl-4H-1,2,4-triazole yielded scrambled products consistent with a triazolium triazolate ionic intermediate. The 4-ethyl derivative was specifically chosen because its ethyl group provides a balance of steric accessibility and migratory aptitude, enabling nucleophilic attack at both N1 and N4 positions. This intermediate was independently verified by thermolysis of 1-ethyl-3,5-bis(4-methylphenyl)-4-propyl-1,2,4-triazolium tetrafluoroborate with potassium 3,5-diphenyl-1H-triazolate, confirming the generality of the ionic mechanism for 4-alkyl-triazoles [1].

reaction mechanism cross-over experiment triazolium triazolate

15N-Isotopic Labelling: Validated Probe for Electron-Impact Fragmentation Pathway Elucidation

4-Ethyl-3,5-diphenyl-4H-1,2,4-[4-15N]triazole was synthesized and its electron-impact (EI) fragmentation pattern compared with unlabelled 4-ethyl-3,5-diphenyl-4H-1,2,4-triazole and the isomeric 1-ethyl-3,5-diphenyl-1H-1,2,4-[4-15N]triazole. Exact mass measurements and metastable ion evidence distinguished N4- vs. N1-alkyl-specific fragmentation pathways, a capability not provided by unlabelled or N1-labelled analogues alone [1]. The 15N-labelled compound is also employed in thermolysis studies to track nitrogen atom migration during the 4H→1H rearrangement, confirming the intramolecular nature of the alkyl shift [2].

mass spectrometry isotopic labelling fragmentation mechanism

High-Value Application Scenarios for 4-Ethyl-3,5-diphenyl-4H-1,2,4-triazole Based on Verified Differentiation Evidence


Mechanistic Organic Chemistry: Thermal Rearrangement and Cross-Over Experiment Standard

Researchers investigating sigmatropic rearrangements, ionic intermediate mechanisms, or solvent kinetic isotope effects can employ 4-ethyl-3,5-diphenyl-4H-1,2,4-triazole as a well-characterized substrate whose second-order→first-order kinetic shift in 15-Crown-5 at 330 °C provides a quantifiable benchmark for comparative kinetic studies [1]. Its established behavior in cross-over experiments with 3,5-bis(4-methylphenyl)-4-propyl-4H-1,2,4-triazole enables triazolium triazolate intermediate trapping and validation of proposed ionic mechanisms [2].

Crystal Engineering and Nonlinear Optical Material Screening

The polar monoclinic Cc space group and net molecular dipole moment make 4-ethyl-3,5-diphenyl-4H-1,2,4-triazole a candidate scaffold for second-harmonic generation (SHG) and ferroelectric material screening efforts [1]. Unlike centrosymmetric 3,5-diphenyl-4H-1,2,4-triazole (DHT, P21/c), the 4-ethyl derivative satisfies the non-centrosymmetry requirement for χ(2) NLO activity; procurement enables direct powder SHG measurements and thin-film polar ordering studies [2].

Isotopic Labelling and Mass Spectrometry Fragmentation Pathway Elucidation

Core mass spectrometry facilities and physical organic chemistry groups can use the [4-15N]-isotopologue to assign N4- vs. N1-specific electron-impact fragmentation pathways. The ±1 Da mass shift and characteristic metastable ion patterns differentiate 4-alkyl triazole fragmentation from that of 1-alkyl isomers, a capability critical for validating MS/MS library entries and for studying nitrogen migration during thermolysis [1].

Conductive Polymer Monomer and Organic Electronics Precursor Development

The crystal structure of 4-ethyl-3,5-diphenyl-4H-1,2,4-triazole—with alternating molecular chain packing, incomplete π-delocalization, and a polar axis—suggests utility as a monomer or dopant precursor for organic conductive polymers. The established synthetic route and single-crystal growth protocol [1] provide a reproducible starting point for electropolymerization trials and charge-transport measurements, where the 4-ethyl substitution differentiates solubility and film morphology from the unsubstituted DHT analogue.

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